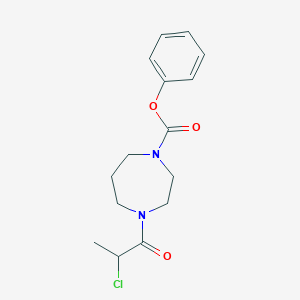

1-(Cyclobutylmethyl)cyclopropan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(Cyclobutylmethyl)cyclopropan-1-amine;hydrochloride” is a chemical compound that is available for purchase for pharmaceutical testing . It is not intended for human or veterinary use.

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H15N.ClH/c9-8(4-5-8)6-7-2-1-3-7;/h7H,1-6,9H2;1H . This indicates that the compound has a molecular weight of 161.67 . Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 161.67 .Scientific Research Applications

Synthesis and Structural Analysis

1-(Cyclobutylmethyl)cyclopropan-1-amine hydrochloride plays a crucial role in the synthesis of complex organic molecules, demonstrating the versatility of cyclobutane and cyclopropane scaffolds in chemical synthesis. Skvorcova et al. (2017) explored the intramolecular amination of nonclassical cyclopropylmethyl cation, leading to 1-amino-1-hydroxymethylcyclobutane derivatives. The study highlighted the influence of solvent and ionization conditions on the product ratio, achieving high diastereoselectivity towards trans-cyclobutane derivatives, which are transformed into N-Boc-protected cyclobutane-based amino alcohols (Skvorcova, Grigorjeva, & Jirgensons, 2017).

Catalytic Hydroamination

Feng et al. (2019) described the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination. This method addresses the need for synthetic routes that produce biologically significant substructures with high selectivity. The process showcases the reactivity of strained trisubstituted alkenes, offering insights into the regio- and enantioselectivity of these reactions (Feng, Hao, Liu, & Buchwald, 2019).

Advanced Organic Synthesis

Kozhushkov et al. (2010) developed synthetic routes for 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides, showcasing their application in the synthesis of novel compounds. These routes emphasize the potential of these amines in constructing complex organic frameworks with high yields, highlighting their relevance in medicinal chemistry and drug development (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).

Biocatalytic Routes

Hugentobler et al. (2016) explored biocatalytic methods for synthesizing the cyclopropyl amine building block for ticagrelor, an anti-thrombotic agent. By employing ketoreductase, amidase, or lipase biocatalysts, this approach achieved high enantiomeric excess, demonstrating the potential of biocatalysis in producing key pharmaceutical intermediates with precision and efficiency (Hugentobler, Sharif, Rasparini, Heath, & Turner, 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific situations occur .

properties

IUPAC Name |

1-(cyclobutylmethyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-8(4-5-8)6-7-2-1-3-7;/h7H,1-6,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUPJFVUIBFKBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2(CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2775086.png)

![4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2775089.png)

![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2775092.png)

![1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2775096.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2775099.png)

![4-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2775100.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2775104.png)

![Methyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2775105.png)